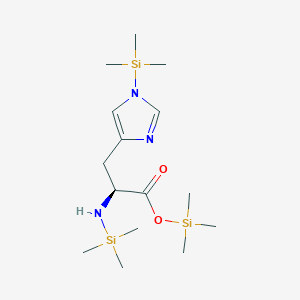
Histidine, tri-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histidine, tri-TMS is a chemical compound that belongs to the class of silylated amino acids. This compound is characterized by the presence of trimethylsilyl groups attached to the nitrogen and oxygen atoms of the histidine molecule. The silylation of amino acids is a common strategy to enhance their stability and solubility, making them more suitable for various applications in chemical synthesis and research.
Preparation Methods
The synthesis of Histidine, tri-TMS typically involves the reaction of L-histidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
- Dissolve L-histidine in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Histidine, tri-TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the trimethylsilyl groups, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may result in the removal of the silyl groups, regenerating the original histidine molecule.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups into the histidine molecule.
Scientific Research Applications
Histidine, tri-TMS has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the protection of amino acids and peptides. The silylation of histidine enhances its stability and solubility, making it easier to handle in various chemical reactions.
Biology: In biological research, silylated amino acids are used to study protein structure and function. The trimethylsilyl groups can be selectively removed to reveal specific sites on the protein, allowing for detailed analysis of its properties.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. The silylation of histidine can improve the pharmacokinetic properties of peptide drugs, enhancing their stability and bioavailability.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of advanced materials, such as silylated polymers and coatings.
Mechanism of Action
The mechanism of action of Histidine, tri-TMS involves the interaction of the trimethylsilyl groups with various molecular targets. The silyl groups can form stable bonds with hydroxyl and amino groups, protecting these functional sites from unwanted reactions. This protection is particularly useful in peptide synthesis, where selective deprotection of the silyl groups allows for the stepwise assembly of complex peptide sequences.
The molecular targets and pathways involved in the compound’s action depend on the specific application. In organic synthesis, the silyl groups protect reactive sites on the histidine molecule, while in biological research, they can be used to modify protein structure and function.
Comparison with Similar Compounds
Histidine, tri-TMS can be compared with other silylated amino acids, such as:
Nalpha,1-Bis(trimethylsilyl)-L-lysine trimethylsilyl ester: Similar to the histidine derivative, this compound is used to protect the amino and carboxyl groups of lysine during peptide synthesis.
Nalpha,1-Bis(trimethylsilyl)-L-arginine trimethylsilyl ester: This compound is used to protect the guanidino group of arginine, enhancing its stability and solubility.
Nalpha,1-Bis(trimethylsilyl)-L-cysteine trimethylsilyl ester: The silylation of cysteine protects the thiol group, preventing oxidation and other unwanted reactions.
The uniqueness of this compound lies in its ability to protect the imidazole ring of histidine, which is a key functional group in many biological processes. This makes it particularly valuable in the synthesis of histidine-containing peptides and proteins.
Properties
CAS No. |
17908-25-7 |
|---|---|
Molecular Formula |
C15H33N3O2Si3 |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |
InChI Key |
MEFLGORIMZDUEG-AWEZNQCLSA-N |
SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Isomeric SMILES |
C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Synonyms |
Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















